4-[(3-Butoxypropyl)amino]-4-oxobutanoic acid
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Overview
Description
4-[(3-Butoxypropyl)amino]-4-oxobutanoic acid is a chemical compound with the molecular formula C11H21NO4 and a molecular weight of 231.28 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of pharmaceuticals, biotechnology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Butoxypropyl)amino]-4-oxobutanoic acid typically involves the reaction of butoxypropylamine with a suitable precursor under controlled conditions. The reaction conditions, including temperature, solvent, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and scalability, meeting the demands of various research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Butoxypropyl)amino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles and electrophiles: Various organic and inorganic compounds depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[(3-Butoxypropyl)amino]-4-oxobutanoic acid is extensively used in scientific research due to its versatile properties. Some of its applications include:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs and therapeutic agents.
Biotechnology: The compound is employed in the development of bioconjugates and as a building block for biomolecules.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-[(3-Butoxypropyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The exact pathways and targets vary based on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-[(3-Butoxypropyl)amino]-4-oxobutanoic acid include:
- 4-[(3-Methoxypropyl)amino]-4-oxobutanoic acid
- 4-[(3-Ethoxypropyl)amino]-4-oxobutanoic acid
- 4-[(3-Propoxypropyl)amino]-4-oxobutanoic acid
Uniqueness
What sets this compound apart from its similar compounds is its unique butoxypropyl group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in specific research and industrial applications.
Biological Activity
4-[(3-Butoxypropyl)amino]-4-oxobutanoic acid, also known by its CAS number 161785-88-2, is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H17N1O6, with a molecular weight of 247.25 g/mol. Its structure features a butoxypropyl group attached to an amino acid backbone, which may influence its solubility and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may modulate metabolic pathways involved in inflammation and cell signaling.
- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes related to inflammatory processes. This inhibition can potentially reduce the production of pro-inflammatory cytokines.
- Receptor Binding : The compound has shown affinity for certain receptors involved in metabolic regulation, which could lead to altered cellular responses in various tissues.
Biological Effects
The compound's effects have been evaluated in several in vitro and in vivo studies:
- Anti-inflammatory Effects : In animal models, administration of the compound demonstrated a significant reduction in markers of inflammation, suggesting potential therapeutic applications for conditions such as arthritis and other inflammatory diseases.
- Antioxidant Activity : Some studies have reported that this compound exhibits antioxidant properties, which may help protect cells from oxidative stress .
Table 1: Summary of Key Research Findings
Study Type | Findings | Reference |
---|---|---|
In Vitro | Inhibition of TNF-alpha production | |
In Vivo | Reduced paw swelling in arthritis model | |
Mechanistic | Modulation of NF-kB pathway |
Case Studies
-
Case Study on Inflammatory Response :
A study involving mice with induced arthritis showed that treatment with this compound led to a significant decrease in joint swelling and pain scores compared to control groups. This suggests its potential as an anti-inflammatory therapeutic agent . -
Antioxidant Efficacy :
Another investigation assessed the antioxidant capacity of the compound using cell cultures exposed to oxidative stress. Results indicated that pre-treatment with the compound reduced cell death and lipid peroxidation levels, highlighting its protective effects against oxidative damage.
Properties
IUPAC Name |
4-(3-butoxypropylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-2-3-8-16-9-4-7-12-10(13)5-6-11(14)15/h2-9H2,1H3,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBGPRSCHAKCLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCNC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.